molecular formula C6H7N5 B12506009 5-Methyl-1H-pyrazolo[3,4-b]pyrazin-3-amine

5-Methyl-1H-pyrazolo[3,4-b]pyrazin-3-amine

Cat. No.: B12506009
M. Wt: 149.15 g/mol
InChI Key: ZEJQHPIQAJUCIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-1H-pyrazolo[3,4-b]pyrazin-3-amine is a heterocyclic compound that belongs to the family of pyrazolopyrazines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of a pyrazole ring fused to a pyrazine ring, with a methyl group at the 5-position and an amine group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-1H-pyrazolo[3,4-b]pyrazin-3-amine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 3-amino-5-methyl-1H-pyrazole with suitable reagents can lead to the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and solvents, along with controlled reaction parameters, is crucial for the successful industrial production of this compound .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-1H-pyrazolo[3,4-b]pyrazin-3-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in the formation of various substituted pyrazolopyrazines .

Scientific Research Applications

5-Methyl-1H-pyrazolo[3,4-b]pyrazin-3-amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Methyl-1H-pyrazolo[3,4-b]pyrazin-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-Methyl-1H-pyrazolo[3,4-b]pyrazin-3-amine include other pyrazolopyrazines and related heterocyclic compounds, such as:

  • 1H-Pyrazolo[3,4-b]pyridines
  • Pyrazoloquinolines
  • Pyrazolopyrimidines

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both a methyl group and an amine group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications .

Properties

Molecular Formula

C6H7N5

Molecular Weight

149.15 g/mol

IUPAC Name

5-methyl-2H-pyrazolo[3,4-b]pyrazin-3-amine

InChI

InChI=1S/C6H7N5/c1-3-2-8-6-4(9-3)5(7)10-11-6/h2H,1H3,(H3,7,8,10,11)

InChI Key

ZEJQHPIQAJUCIU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(NN=C2N=C1)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.